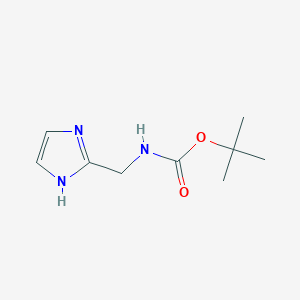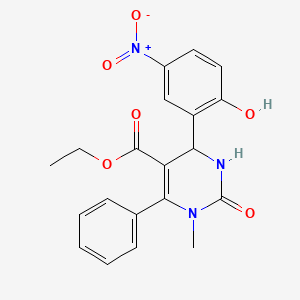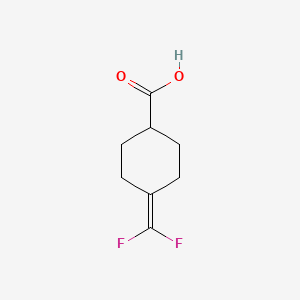
Cyclohexanecarboxylic acid, 4-(difluoromethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarboxylic acid, 4-(difluoromethylene)-, also known as CP-544326, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mécanisme D'action
Cyclohexanecarboxylic acid, 4-(difluoromethylene)- is a selective antagonist of the αvβ3 integrin, a cell surface receptor that plays a role in cell adhesion, migration, and proliferation. By blocking the αvβ3 integrin, Cyclohexanecarboxylic acid, 4-(difluoromethylene)- can inhibit the growth and migration of cancer cells, reduce inflammation, and reduce pain sensitivity.
Biochemical and Physiological Effects:
Cyclohexanecarboxylic acid, 4-(difluoromethylene)- has been shown to have a low toxicity profile and is well-tolerated in animal models. Studies have shown that Cyclohexanecarboxylic acid, 4-(difluoromethylene)- can reduce tumor growth and metastasis, reduce inflammation, and reduce pain sensitivity. Cyclohexanecarboxylic acid, 4-(difluoromethylene)- has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclohexanecarboxylic acid, 4-(difluoromethylene)- has several advantages for lab experiments, including its high purity, low toxicity profile, and well-characterized mechanism of action. However, Cyclohexanecarboxylic acid, 4-(difluoromethylene)- can be expensive and may not be readily available in large quantities, which can limit its use in some experiments.
Orientations Futures
There are several future directions for Cyclohexanecarboxylic acid, 4-(difluoromethylene)- research. One area of interest is the development of Cyclohexanecarboxylic acid, 4-(difluoromethylene)- analogs with improved potency and selectivity. Another area of interest is the use of Cyclohexanecarboxylic acid, 4-(difluoromethylene)- in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies are needed to fully understand the potential of Cyclohexanecarboxylic acid, 4-(difluoromethylene)- in various fields, including oncology, inflammation, and pain management.
In conclusion, Cyclohexanecarboxylic acid, 4-(difluoromethylene)- is a promising therapeutic agent that has shown potential in various fields of research. Its well-characterized mechanism of action and low toxicity profile make it an attractive candidate for further study. With continued research, Cyclohexanecarboxylic acid, 4-(difluoromethylene)- may prove to be a valuable tool in the fight against cancer, inflammation, and pain.
Méthodes De Synthèse
Cyclohexanecarboxylic acid, 4-(difluoromethylene)- can be synthesized through a multi-step process involving the reaction of cyclohexanone with difluoromethyltriphenylphosphonium bromide, followed by hydrogenation and acid hydrolysis. This method has been optimized to produce high yields of Cyclohexanecarboxylic acid, 4-(difluoromethylene)- with high purity.
Applications De Recherche Scientifique
Cyclohexanecarboxylic acid, 4-(difluoromethylene)- has been studied for its potential as a therapeutic agent in various fields, including oncology, inflammation, and pain management. In oncology, Cyclohexanecarboxylic acid, 4-(difluoromethylene)- has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation studies have shown that Cyclohexanecarboxylic acid, 4-(difluoromethylene)- can reduce the production of pro-inflammatory cytokines and inhibit the migration of immune cells. In pain management, Cyclohexanecarboxylic acid, 4-(difluoromethylene)- has been shown to reduce pain sensitivity in animal models.
Propriétés
IUPAC Name |
4-(difluoromethylidene)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O2/c9-7(10)5-1-3-6(4-2-5)8(11)12/h6H,1-4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIYNSXSGZVAGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(F)F)CCC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanecarboxylic acid, 4-(difluoromethylene)- | |
CAS RN |
1254116-02-3 |
Source


|
| Record name | 4-(difluoromethylidene)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2996765.png)
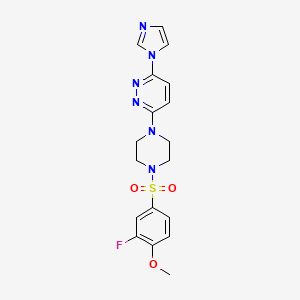
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2996770.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-cyclopropyl-1,3-thiazole-4-carboxylate](/img/structure/B2996771.png)
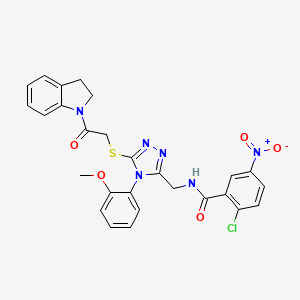
![3-{[7-methyl-4,4-dioxo-3-(1-pyrrolidinylcarbonyl)-4lambda~6~,1,2-benzothiadiazin-1(4H)-yl]methyl}benzonitrile](/img/structure/B2996774.png)
![5-Fluorothiazolo[4,5-b]pyridin-2-amine](/img/structure/B2996775.png)
![N'-(4-fluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2996776.png)
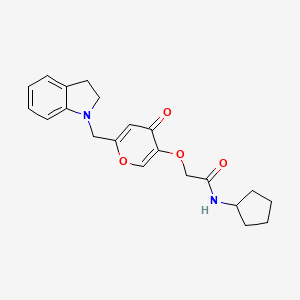
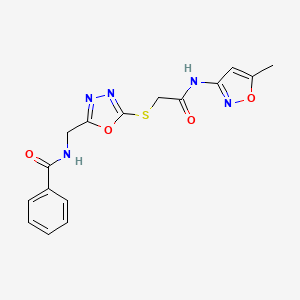
![1-methyl-2-oxo-N-propyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2996785.png)
![2-[2-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B2996786.png)
